Scientific Field: Biotechnology
Application Summary: The research focused on broadening the substrate scope of a nitrile hydratase (NHase) through mutation of two tunnel entrance residues.
Methods and Procedures: The researchers introduced β46R and β129R mutations into Pt NHase, which resulted in increased activity toward pentanenitrile and cinnamonitrile.
Results: The mutations led to the expansion of the tunnel entrance, which might be conducive to substrate entry.
Scientific Field: Organic Chemistry
Application Summary: The research involved the synthesis of a series of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines by condensation of organonitriles in one system.
Methods and Procedures: The base-induced transformation process was used for production.
Application Summary: The research involved a novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles.
Application Summary: The research involved the synthesis of indoles from alkynes and nitrogen sources.
Methods and Procedures: The researchers used transition metal-catalyzed cyclization reactions of unsaturated substrates.
Application Summary: The research involved the synthesis of 2-naphthyl-3-NHSO2CF3, 1-naphthyl-5-NHSO2CF3, benzoquinolinequinone and 3-chloro-2-napthol.
Application Summary: The research involved the synthesis of N-(2-pyridyl)indoles from N-aryl-2-aminopyridines and internal alkynes.
Methods and Procedures: The researchers used Pd(MeCH 3) 2 Cl 2 as a catalyst and CuCl 2 as an oxidant
Application Summary: The research involved the asymmetric synthesis of α-amino acids via Strecker reactions using chiral auxiliaries and catalysts.
Application Summary: The research involved the preparation of nitro compounds.
3-Amino-2-naphthonitrile is an organic compound with the molecular formula C₁₁H₈N₂. It features a naphthalene ring substituted with an amino group (-NH₂) and a nitrile group (-C≡N). This compound is notable for its potential applications in pharmaceuticals and organic synthesis, owing to the reactivity of both the amino and nitrile functional groups. The presence of these groups allows for various chemical transformations, making it a versatile intermediate in organic chemistry .
Several methods exist for synthesizing 3-Amino-2-naphthonitrile:
Industrial production often involves catalytic amination of 2-naphthonitrile using catalysts like palladium or nickel under controlled conditions to maximize yield and purity .
3-Amino-2-naphthonitrile finds applications primarily in:
Studies on the interactions of 3-Amino-2-naphthonitrile with biological systems are scarce, but similar compounds have been investigated for their pharmacokinetics and toxicity profiles. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining the bioavailability and therapeutic potential of such compounds .
3-Amino-2-naphthonitrile is distinguished by its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties compared to its analogs. This specificity enhances its utility in targeted synthetic applications where other similar compounds may not exhibit the same reactivity or selectivity .
| Compound | Functional Groups | Unique Characteristics |
|---|---|---|
| 3-Amino-2-naphthonitrile | Amino, Nitrile | Specific substitution pattern |
| 2-Amino-1-naphthonitrile | Amino, Nitrile | Different position of amino group |
| 1-Amino-2-naphthonitrile | Amino, Nitrile | Different position of amino group |
| 3-Amino-1-naphthonitrile | Amino, Nitrile | Different position of amino group |